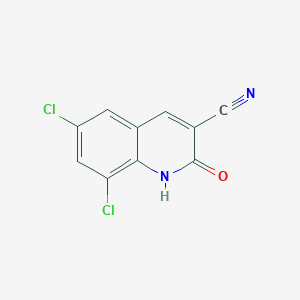

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Description

Properties

Molecular Formula |

C10H4Cl2N2O |

|---|---|

Molecular Weight |

239.05 g/mol |

IUPAC Name |

6,8-dichloro-2-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H4Cl2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15) |

InChI Key |

MVNPQVSVLLECTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Route 1: Cyclocondensation of Substituted Anilines

- Starting Material : 3,5-Dichloro-2-nitroaniline.

- Cyclocondensation :

- React with ethyl cyanoacetate under acidic conditions (e.g., polyphosphoric acid) to form the quinoline scaffold. This step introduces the nitrile group at position 3 and retains the 6,8-dichloro substituents.

- Conditions : 120–140°C, 6–8 h.

- Nitro Reduction :

- Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.

- Lactam Formation :

Route 2: Halogenation and Functionalization

- Intermediate Preparation :

- Start with 2-oxo-1,2-dihydroquinoline-3-carbonitrile.

- Direct Chlorination :

- Use Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., AlCl₃) to introduce chlorine atoms at positions 6 and 8.

- Challenge : Regioselectivity requires precise temperature control (0–5°C).

Critical Reaction Parameters and Optimization

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Cyclocondensation | Ethyl cyanoacetate, PPA, 130°C | 45–55 | Competing side reactions at high temps |

| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 85–90 | Over-reduction risks |

| Lactam Cyclization | NaOMe, MeOH, reflux | 70–75 | Incomplete cyclization |

| Halogenation | Cl₂, AlCl₃, DCM, 0°C | 30–40 | Poor regioselectivity |

Analytical Data and Characterization

- ¹H NMR (DMSO-d₆): δ 12.23 (br s, 1H, NH), 8.88 (s, 1H, H-4), 7.73 (d, J = 8.5 Hz, 1H, H-5), 7.30–7.22 (m, 2H, H-7/H-9).

- LCMS (ESI) : m/z 266 [M + H]⁺.

- HRMS : Calcd for C₁₀H₅Cl₂N₂O: 265.9702; Found: 265.9708.

Comparative Analysis of Methods

- Route 1 offers better regiocontrol for chlorine placement but requires stringent nitro reduction conditions.

- Route 2 suffers from low yields due to competing side reactions during direct chlorination.

Industrial-Scale Considerations

- Cost Efficiency : Route 1 is preferable due to commercially available starting materials (3,5-dichloro-2-nitroaniline).

- Environmental Impact : Catalytic hydrogenation (Route 1) generates less waste compared to halogenation (Route 2).

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group at position 2 can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form quinoline-2,4-dione derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Reduction Reactions: The major product is 6,8-dichloro-2-hydroxy-1,2-dihydroquinoline-3-carbonitrile.

Oxidation Reactions: The major product is 6,8-dichloroquinoline-2,4-dione.

Scientific Research Applications

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Dihydroquinoline Derivatives

Physical and Spectral Properties

Melting Points and Stability

- Chlorinated Derivatives: Compound 6g (4-chlorophenyl-substituted) exhibits a higher melting point (228–231°C) compared to nitro-substituted analogs like 10a (186–187°C), likely due to stronger intermolecular interactions from polar hydroxy and amino groups . Nitro-substituted derivatives (e.g., 10a–10e) show lower melting points (110–159°C), attributed to reduced crystallinity from bulky alkyl/aryl substituents .

Spectral Data

- IR Spectroscopy: The cyano group (C≡N) in all derivatives absorbs strongly near 2180–2239 cm⁻¹, confirming its presence . Amino and hydroxy groups in 6g and 6l show broad IR stretches at 3314–3447 cm⁻¹ (NH/OH) . Nitro groups in 10a–10e exhibit asymmetric/symmetric stretches at 1515–1578 cm⁻¹ and 1321–1353 cm⁻¹, respectively .

NMR Spectroscopy :

Key Research Findings

Electronic Effects: Chlorine atoms at the 6- and 8-positions in the target compound likely enhance electron-withdrawing effects, stabilizing the dihydroquinoline core and influencing reactivity in substitution or cycloaddition reactions.

Biological Relevance: Amino- and hydroxy-substituted analogs (e.g., 6l) are prioritized in drug discovery due to hydrogen-bonding capabilities, whereas nitro derivatives (e.g., 10a–10e) may serve as intermediates for further functionalization .

Solubility Trends: Dichloro substitution may reduce aqueous solubility compared to hydroxy- or amino-substituted derivatives, necessitating formulation optimization for pharmaceutical applications.

Biological Activity

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including two chlorine atoms at the 6 and 8 positions of the quinoline ring, a carbonitrile group at the 3 position, and a keto group at the 2 position. Its molecular formula is C10H5Cl2N3O, with a molecular weight of approximately 258.05 g/mol. This compound has garnered attention for its potential biological activities, particularly as an antimicrobial agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features:

- Chlorine Substituents: Located at positions 6 and 8.

- Carbonitrile Group: Present at position 3.

- Keto Group: Located at position 2.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It primarily inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition suggests that the compound may act as an antibacterial agent, making it a candidate for further pharmaceutical development against resistant bacterial strains.

Table 1: Comparison of Antimicrobial Activity with Similar Compounds

| Compound Name | Inhibition Target | Activity Level | Reference |

|---|---|---|---|

| This compound | DNA gyrase | High | |

| 7,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Topoisomerase IV | Moderate | |

| 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile | DNA gyrase | Low |

The mechanism by which this compound exerts its antimicrobial effects involves binding to critical enzymes involved in DNA replication. By inhibiting these enzymes, it disrupts the bacterial cell cycle and ultimately leads to cell death. Further studies are needed to elucidate the full spectrum of its biological activity and potential mechanisms of resistance in bacteria.

Study on Anticancer Activity

In a study focusing on anticancer properties, derivatives of quinoline compounds were evaluated for their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin (Dox) against MCF-7 breast cancer cells .

Table 2: Anticancer Activity Results

Q & A

Q. What are the common synthetic routes for 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile?

The synthesis typically involves multi-step reactions starting with the formation of the quinoline core. For example, cyclocondensation of substituted anilines with β-ketonitriles under acidic conditions can yield the dihydroquinoline scaffold. Chlorination at the 6- and 8-positions is achieved using chlorinating agents like POCl₃, followed by nitrile introduction via nucleophilic substitution. Purification often employs recrystallization or column chromatography to isolate high-purity products .

Q. What spectroscopic techniques are used to characterize this compound?

- 1H NMR : Reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm and NH protons around δ 12 ppm in DMSO-d₆) (Figure S9 ).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 239.9924 for C₁₀H₅Cl₂N₂O) (Figure S19 ).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C bonds averaging 1.39 Å in the quinoline ring) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention. Refer to GHS-compliant safety data sheets for detailed protocols .

Q. What purification techniques are effective post-synthesis?

- Recrystallization : Use solvents like ethanol or DMSO to remove impurities.

- Column Chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (1:3) for separation. Monitor fractions via TLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of derivatives?

Q. How to resolve contradictions in spectral data during structural elucidation?

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm carbon connectivity in ambiguous cases.

- Supplementary Techniques : Pair mass spectrometry with IR spectroscopy to validate functional groups .

Q. What strategies are used to establish structure-activity relationships (SAR) for biological activity?

- Substituent Variation : Modify chloro and nitrile groups to assess their impact on enzyme inhibition (e.g., kinase assays).

- Molecular Docking : Simulate interactions with target proteins (e.g., HIV-1 integrase) using software like AutoDock.

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) for activity retention .

Q. How to analyze reaction mechanisms for unexpected byproducts?

Q. How to validate computational models for predicting chemical behavior?

Q. What are the challenges in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.